molecular formula C10H14FNO B2407071 (2R)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine CAS No. 2248187-37-1

(2R)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine

Cat. No. B2407071
CAS RN: 2248187-37-1
M. Wt: 183.226
InChI Key: MMWQTPOCFQBEGL-ZETCQYMHSA-N
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Description

(2R)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine, also known as FMPA, is a chemical compound that has been widely studied for its potential therapeutic applications. FMPA is a chiral compound, meaning it has two mirror-image forms, with only one of them being biologically active.

Mechanism of Action

(2R)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine's mechanism of action involves the inhibition of MAO-B. MAO-B is responsible for breaking down neurotransmitters such as dopamine and serotonin, which play a crucial role in regulating mood, behavior, and cognition. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters, leading to improved cognitive function and mood.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have found that this compound increases the levels of dopamine and serotonin in the brain, leading to improved cognitive function and mood. This compound has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of (2R)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine is its high selectivity for MAO-B inhibition, meaning it has minimal off-target effects. This makes it a valuable tool for studying the role of MAO-B in various diseases. However, this compound's low solubility in water can make it difficult to work with in lab experiments, and its high cost may limit its widespread use.

Future Directions

There are several future directions for (2R)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound's ability to inhibit MAO-B and increase levels of dopamine and serotonin make it a promising candidate for these diseases. Additionally, this compound's antioxidant properties may be beneficial in the treatment of other diseases such as cancer and cardiovascular disease. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of (2R)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine involves the reaction of 5-fluoro-2-methoxybenzaldehyde with (R)-1-phenylethylamine in the presence of a reducing agent. The resulting product is then purified through crystallization or chromatography. The synthesis method for this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

(2R)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine has been studied extensively for its potential therapeutic applications. It has been found to be an effective inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B has been linked to the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

(2R)-2-(5-fluoro-2-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(6-12)9-5-8(11)3-4-10(9)13-2/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWQTPOCFQBEGL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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